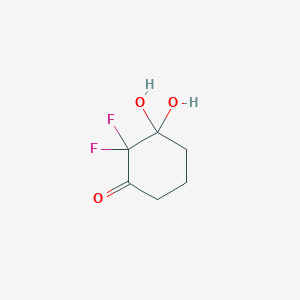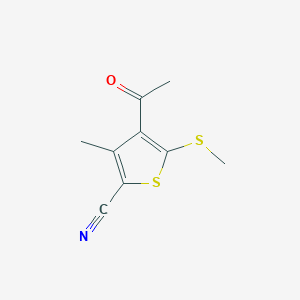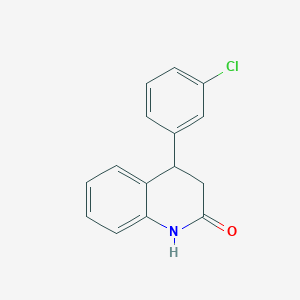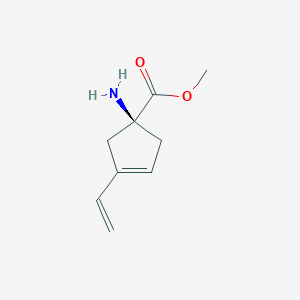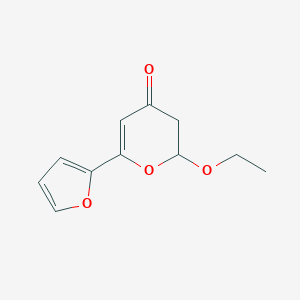
2-Ethoxy-6-(furan-2-yl)-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-(furan-2-yl)-2H-pyran-4(3H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-6-(furan-2-yl)-2H-pyran-4(3H)-one is not fully understood. However, studies have suggested that the compound exerts its effects by scavenging free radicals, inhibiting inflammatory pathways, and modulating cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-Ethoxy-6-(furan-2-yl)-2H-pyran-4(3H)-one has several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance cognitive function. The compound has also been shown to have antimicrobial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Ethoxy-6-(furan-2-yl)-2H-pyran-4(3H)-one in lab experiments is its low toxicity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-Ethoxy-6-(furan-2-yl)-2H-pyran-4(3H)-one. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of 2-Ethoxy-6-(furan-2-yl)-2H-pyran-4(3H)-one involves the reaction of furfural with ethyl acetoacetate in the presence of a catalyst. This process results in the formation of a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-Ethoxy-6-(furan-2-yl)-2H-pyran-4(3H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. The compound has also shown promising results in the treatment of cancer, diabetes, and neurological disorders.
Propiedades
Número CAS |
186134-93-0 |
|---|---|
Nombre del producto |
2-Ethoxy-6-(furan-2-yl)-2H-pyran-4(3H)-one |
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-ethoxy-6-(furan-2-yl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C11H12O4/c1-2-13-11-7-8(12)6-10(15-11)9-4-3-5-14-9/h3-6,11H,2,7H2,1H3 |
Clave InChI |
PMVUNMUQEMVAOX-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=O)C=C(O1)C2=CC=CO2 |
SMILES canónico |
CCOC1CC(=O)C=C(O1)C2=CC=CO2 |
Sinónimos |
4H-Pyran-4-one,2-ethoxy-6-(2-furanyl)-2,3-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)
